molecular formula C10H10Cl2O2 B13944171 Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester CAS No. 53347-19-6

Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester

Cat. No.: B13944171
CAS No.: 53347-19-6
M. Wt: 233.09 g/mol
InChI Key: CFICYSDKCUGCIX-UHFFFAOYSA-N
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Description

This compound is structurally characterized by two chlorine atoms: one on the acetic acid α-carbon and another on the para position of the phenyl ring, which also bears an ethyl group at the ortho position. Such substitutions influence its physicochemical properties, reactivity, and applications, particularly in organic synthesis and agrochemical intermediates .

Properties

CAS No.

53347-19-6

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

(4-chloro-2-ethylphenyl) 2-chloroacetate

InChI

InChI=1S/C10H10Cl2O2/c1-2-7-5-8(12)3-4-9(7)14-10(13)6-11/h3-5H,2,6H2,1H3

InChI Key

CFICYSDKCUGCIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroacetic acid 4-chloro-2-ethylphenyl ester typically involves the esterification of chloroacetic acid with 4-chloro-2-ethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Chloroacetic acid+4-chloro-2-ethylphenolChloroacetic acid 4-chloro-2-ethylphenyl ester+Water\text{Chloroacetic acid} + \text{4-chloro-2-ethylphenol} \rightarrow \text{Chloroacetic acid 4-chloro-2-ethylphenyl ester} + \text{Water} Chloroacetic acid+4-chloro-2-ethylphenol→Chloroacetic acid 4-chloro-2-ethylphenyl ester+Water

Industrial Production Methods

Industrial production of chloroacetic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of phase-transfer catalysts and ionic liquids has also been explored to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chloroacetic acid 4-chloro-2-ethylphenyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 4-chloro-2-ethylphenol.

    Esterification and Transesterification: The ester can participate in further esterification or transesterification reactions to form other esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products

    Nucleophilic Substitution: Products include substituted chloroacetic acid esters.

    Hydrolysis: Products are chloroacetic acid and 4-chloro-2-ethylphenol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chloroacetic acid 4-chloro-2-ethylphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloroacetic acid 4-chloro-2-ethylphenyl ester involves the reactivity of its ester group. The ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical studies to modify molecules and study their properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include esters of chlorinated acetic acids and substituted phenyl groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications Reference
Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester Not explicitly provided (inferred: C₁₀H₁₀Cl₂O₂) ~233.10 (estimated) α-Cl (acetic acid), 4-Cl, 2-ethyl (phenyl) Likely intermediate in specialty chemicals; high lipophilicity due to ethyl and Cl groups
Acetic acid, 4-chlorophenyl ester C₈H₇ClO₂ 170.59 4-Cl (phenyl) Used in organocatalysis; lower molecular weight enhances volatility
Ethyl 2-methyl-4-chlorophenoxyacetate C₁₁H₁₃ClO₃ 228.67 4-Cl, 2-methyl (phenoxy), ethyl ester Agrochemical intermediate (herbicide); moderate solubility in organic solvents
Isooctyl 4-chloro-2-methylphenoxyacetate C₁₇H₂₅ClO₃ 312.83 4-Cl, 2-methyl (phenoxy), isooctyl ester High lipophilicity; used in hydrophobic formulations
Methyl 2-chloro-2-(4-chlorophenylhydrazono)acetate C₉H₇Cl₂N₂O₂ 246.07 α-Cl (acetic acid), 4-Cl (phenyl), hydrazone Reactive intermediate for heterocyclic synthesis

Key Comparison Points:

Substituent Effects on Reactivity: The α-chloro group in acetic acid derivatives increases electrophilicity, facilitating nucleophilic substitution (e.g., in pyridine synthesis, as seen with α-chloro acetic esters in organocatalytic systems) . Para-chloro substituents on phenyl rings enhance electron-withdrawing effects, stabilizing intermediates in reactions such as ester hydrolysis. Meta or ortho substituents (e.g., ethyl in the target compound) introduce steric effects, altering reaction pathways .

Chiral Selectivity: Chloro-substituted mandelic acid esters (e.g., 4-chloro mandelic acid methyl ester) exhibit reduced chiral selectivity compared to non-chlorinated analogs due to decreased H-bond donor ability . While the target compound lacks a hydroxyl group, its ethyl substituent may similarly hinder stereoselective interactions.

Hydrolysis Rates: α-Chloro acetic esters hydrolyze faster than non-chlorinated analogs due to the electron-withdrawing Cl atom activating the carbonyl. For example, the hydrolysis rate of α-chloro acetic ethyl esters is influenced by para-substituents on phenyl groups, with electron-withdrawing groups (e.g., Cl) accelerating the process .

Applications: Agrochemicals: Ethyl and isooctyl esters of 4-chloro-2-methylphenoxyacetic acid (MCPA derivatives) are herbicides, leveraging their lipophilicity for foliar absorption . The target compound’s ethyl group may offer similar advantages. Pharmaceutical Intermediates: Hydrazone derivatives (e.g., methyl 2-chloro-2-(4-chlorophenylhydrazono)acetate) are precursors to bioactive molecules, highlighting the versatility of α-chloro esters in medicinal chemistry .

Table 2: Reactivity and Functional Comparisons

Property This compound Ethyl 4-Chlorophenyl Acetate Isooctyl MCPA Ester
Ester Hydrolysis Rate Moderate (α-Cl activation, hindered by ethyl) High (no steric hindrance) Low (bulky isooctyl)
Lipophilicity (LogP) High (~3.5 estimated) Moderate (~2.5) Very high (~5.0)
Synthetic Utility Intermediate for arylacetic acid derivatives Catalyst in cycloadditions Herbicide formulation

Research Findings and Mechanistic Insights

  • Synthetic Routes: Similar to 3-amino-4-methyl benzoic acid chloroethyl ester (), the target compound may be synthesized via nitro reduction or esterification of pre-chlorinated precursors. The ethyl group likely requires Friedel-Crafts alkylation or direct substitution .
  • Toxicity Considerations: Chlorinated esters, such as those in (e.g., triethylphosphorothioate), highlight the need for careful handling due to byproducts like p-nitrophenol, which is toxic and environmentally persistent .

Biological Activity

Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester, also known as 4-chloro-2-ethylphenyl acetate, is a chemical compound with various biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-chloro-2-ethylphenyl acetate typically involves the reaction of 4-chloro-2-ethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst. The resulting ester can be characterized by spectroscopic methods, including NMR and IR spectroscopy.

Antimicrobial Properties

Research has indicated that compounds related to chloro-substituted phenyl esters exhibit significant antimicrobial activity. For example, derivatives of chloroacetic acid have shown effectiveness against various bacterial strains. In one study, a compound with similar structural characteristics displayed minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus ranging from 40 to 50 µg/mL, comparable to standard antibiotics .

Anticancer Activity

Chloro-substituted phenyl esters have been investigated for their anticancer properties. A related compound demonstrated potent inhibitory effects on cancer cell lines, with IC50 values as low as 1.50 µM against human leukemia cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly G1 phase .

Phytotoxic Effects

The biological activity of chloro-substituted esters extends to plant biology as well. Studies have shown that these compounds can influence plant growth by promoting root formation and elongation in certain species. For instance, the ethyl ester of a related compound induced significant root swelling and lateral root formation in black gram seedlings .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various chloro-substituted phenolic compounds were tested against common pathogens. The results indicated that the 4-chloro-2-ethylphenyl ester exhibited a notable inhibition zone against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.

CompoundInhibition Zone (mm)
Control Antibiotic30
4-Chloro-2-Ethylphenyl Ester28
Other DerivativesVaries

Case Study 2: Anticancer Activity

A study focusing on the anticancer potential of chloroaryl compounds found that the tested ester induced apoptosis in breast cancer cell lines (MCF-7). The compound showed significant alterations in cell cycle progression and increased early apoptosis rates.

Treatment% Apoptosis (Early/Late)
Control1.85
Compound41.55

Research Findings

Recent research highlights the diverse biological activities associated with acetic acid esters containing chloro groups. The following table summarizes key findings:

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus, MIC values between 40-50 µg/mL
AnticancerInduces apoptosis in MCF-7 cells with IC50 values around 1.50 µM
PhytotoxicityPromotes root formation in black gram seedlings

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